Estradiol-3-sulfate

説明

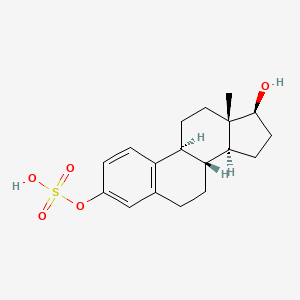

Estradiol-3-sulfate (E2-3S) is a sulfated conjugate of 17β-estradiol (E2), formed via sulfonation at the 3-hydroxyl position by sulfotransferase enzymes . This modification increases its polarity, reducing binding affinity to estrogen receptors and rendering it biologically inactive in its conjugated form . E2-3S serves as a reservoir for active estrogens through enzymatic desulfation in target tissues, enabling localized hormonal activity . It is detected in human biofluids, requiring enzymatic hydrolysis for accurate quantification . E2-3S is also environmentally persistent, entering aquatic systems via wastewater and undergoing microbial degradation to free estradiol, which poses ecological risks .

特性

CAS番号 |

481-96-9 |

|---|---|

分子式 |

C18H24O5S |

分子量 |

352.4 g/mol |

IUPAC名 |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |

InChIキー |

QZIGLSSUDXBTLJ-ZBRFXRBCSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

4999-79-5 (mono-Na salt) |

同義語 |

estradiol 3-sulphate estradiol-3-sulfate estradiol-3-sulfate, (17alpha)-isomer estradiol-3-sulfate, monosodium salt estradiol-3-sulfate, monosodium salt, (17alpha)-isome |

製品の起源 |

United States |

類似化合物との比較

Key Sulfated Estrogens:

- Estrone-3-sulfate (E1S) : Sulfated at the 3-position of estrone (E1). Exhibits higher transporter affinity (Km = 22.1 µM for SOAT) compared to E2-3S (Km = 145.9 µM) .

- Estradiol-17-sulfate (E2-17S) : Sulfated at the 17-position of E2. Pharmacokinetic studies show slower clearance than E2-3S, likely due to differences in protein binding and metabolism .

- Ethynyl Estradiol Sulfates (EE-3 and EE-17) : Synthetic analogs used in hormonal therapies. EE-3 has rapid central compartment clearance (t½ = 2.1 h) vs. EE-17 (t½ = 4.8 h) .

Glucuronide Conjugates:

- Estradiol-3-glucuronide (E2-3G) : More rapidly hydrolyzed in the environment than sulfated forms, leading to shorter persistence .

Pharmacokinetic and Metabolic Profiles

- Transport Kinetics : E2-3S has lower affinity for sodium-dependent organic anion transporters (SOAT) compared to E1S, impacting tissue distribution .

- Enzymatic Reactivation : E2-3S requires β-glucuronidase/sulfatase hydrolysis for detection in biofluids, unlike free estrogens .

Environmental Degradation and Persistence

- Ecotoxicology : Sulfated conjugates like E2-3S are less bioactive but pose risks upon deconjugation to free estrogens, which disrupt aquatic endocrine systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。